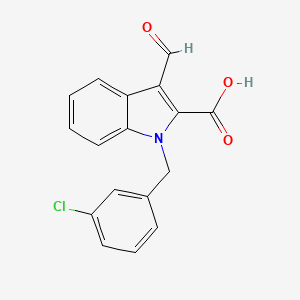

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

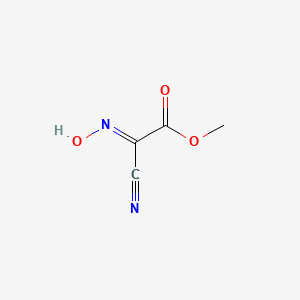

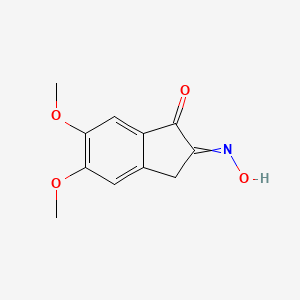

“1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also has a carboxylic acid group, a formyl group, and a chlorobenzyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the indole group. The chlorobenzyl group might add some steric hindrance .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the carboxylic acid group could participate in esterification or amide formation reactions. The formyl group could be involved in nucleophilic addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a carboxylic acid group are typically acidic, and the presence of the chlorobenzyl group could increase the compound’s lipophilicity .

Applications De Recherche Scientifique

Synthetic Applications

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is used in various synthetic applications. For instance, it serves as a starting material in the Ullmann coupling reaction to produce substituted 1-acetyl-1H-indol-3-yl acetates. These compounds are precursors in chromogenic compounds that aid in identifying microorganisms (Dominguez et al., 2009).

Biological Activity

This compound has been utilized in the synthesis of indole-2-carboxylic acid derivatives, which have significant antibacterial and moderate antifungal activities. These derivatives show potential as therapeutic agents due to their antimicrobial properties (Raju et al., 2015).

Chemical Transformations

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is involved in chemical transformations like the preparation of ethyl 5-formyl-1H-indole-2-carboxylates from sulfomethyl groups (Pete et al., 2003).

Molecular Docking Studies

In recent studies, the compound has been used in molecular docking to understand binding interactions with target proteins. This application is crucial in the development of new drugs and understanding their mechanisms (Ganga Reddy et al., 2022).

Novel Synthetic Intermediates

The compound is key in creating novel synthetic intermediates for various chemical reactions. For example, it's used in the synthesis of ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, which are valuable intermediates in synthetic chemistry (Pete et al., 2006).

Selective Receptor Antagonist

It has been synthesized as a part of compounds acting as selective glycine-site NMDA receptor antagonists, showing potential in neurological therapeutic applications (Baron et al., 2005).

Propriétés

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-formylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c18-12-5-3-4-11(8-12)9-19-15-7-2-1-6-13(15)14(10-20)16(19)17(21)22/h1-8,10H,9H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRBVQJKRJDMOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)Cl)C(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)

![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)